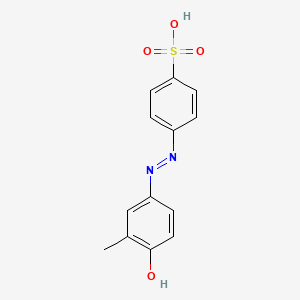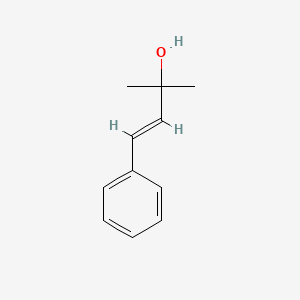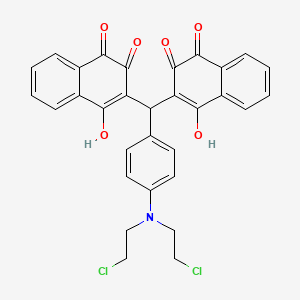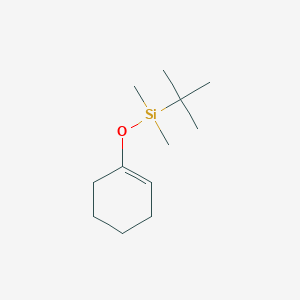
(2-Cyclohexylcyclohexyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexylcyclohexyl) acetate is an organic compound characterized by its unique structure, which includes two cyclohexyl groups attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylcyclohexyl) acetate typically involves the esterification of cyclohexylcyclohexanol with acetic acid. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylcyclohexyl) acetate can undergo various chemical reactions, including:
Hydrogenation: Reduction of the acetate group to form cyclohexylcyclohexanol.
Hydrolysis: Conversion to cyclohexylcyclohexanol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: Formation of cyclohexylcyclohexanone and acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate in an aqueous medium.
Major Products
Hydrogenation: Cyclohexylcyclohexanol.
Hydrolysis: Cyclohexylcyclohexanol and acetic acid.
Oxidation: Cyclohexylcyclohexanone and acetic acid.
Scientific Research Applications
(2-Cyclohexylcyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Cyclohexylcyclohexyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. Additionally, the cyclohexyl groups can interact with hydrophobic regions of proteins or cell membranes, potentially altering their function or structure.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Similar structure but with only one cyclohexyl group.
Cyclohexylcyclohexanol: Lacks the acetate group.
Cyclohexylcyclohexanone: Contains a ketone group instead of an acetate group.
Uniqueness
(2-Cyclohexylcyclohexyl) acetate is unique due to the presence of two cyclohexyl groups, which can enhance its hydrophobic interactions and potentially increase its stability and reactivity compared to similar compounds.
Properties
CAS No. |
6290-53-5 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(2-cyclohexylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h12-14H,2-10H2,1H3 |
InChI Key |
ZEJHMZKXUUMYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCC1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetonitrile](/img/structure/B11944425.png)

![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methylideneamino]phenyl]methanimine](/img/structure/B11944457.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)






